molecular formula C21H20ClN3O4 B11117289 N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide

N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide

Cat. No.: B11117289
M. Wt: 413.9 g/mol
InChI Key: NWWKFZVYDNBMQF-XMHGGMMESA-N
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Description

N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group can be introduced through electrophilic aromatic substitution.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Vinylation: The vinyl group can be introduced through reactions such as the Wittig reaction or Heck coupling.

    Nitrobenzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-methyl-benzamide: Similar structure with a methyl group instead of a nitro group.

    N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-hydroxy-benzamide: Hydroxy group instead of a nitro group.

Uniqueness

N-(2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H20ClN3O4

Molecular Weight

413.9 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C21H20ClN3O4/c22-18-7-3-2-6-16(18)14-19(21(27)24-12-4-1-5-13-24)23-20(26)15-8-10-17(11-9-15)25(28)29/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,26)/b19-14+

InChI Key

NWWKFZVYDNBMQF-XMHGGMMESA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2Cl)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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